Home > Products > Building Blocks P15114 > 3-Deazaguanosine
3-Deazaguanosine - 56039-11-3

3-Deazaguanosine

Catalog Number: EVT-402045
CAS Number: 56039-11-3
Molecular Formula: C11H14N4O5
Molecular Weight: 282.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Deazaguanosine (also known as 6-amino-1-beta-D-ribofuranosylimidazo-[4.5-C]pyridin-4(5H)-one) is a synthetic guanine analog. [] It is a nucleoside, meaning it is comprised of a nitrogenous base (3-deazaguanine) linked to a five-carbon sugar (ribose). [] 3-Deazaguanosine is primarily employed in scientific research for its ability to interfere with various cellular processes, notably purine metabolism and DNA/RNA synthesis. [] This compound is particularly interesting because it can be metabolized to its active form, 3-deazaguanosine triphosphate, even in cells lacking the typical enzyme responsible for guanine analog activation, hypoxanthine-guanine phosphoribosyltransferase (HGPRT). [, ] This unique characteristic makes it a valuable tool for investigating metabolic pathways and enzyme functions in different cell types.

3-Deazaguanine

Compound Description: 3-Deazaguanine is a synthetic guanine analog with antiviral and antitumor activity. It is a purine antimetabolite that inhibits purine biosynthesis. []

3-Deazaguanylic Acid

Compound Description: 3-Deazaguanylic acid, also known as 3-deazaguanosine monophosphate (3-deazaGMP), is a nucleotide analog of guanylic acid. It has demonstrated antiviral activity against a range of DNA and RNA viruses. []

Relevance: 3-Deazaguanylic acid is a phosphorylated metabolite of 3-deazaguanosine. It is formed intracellularly after phosphorylation of 3-deazaguanosine. [, ] Both the nucleotide and the nucleoside have shown antiviral activity against various viruses. []

3-Deazaadenosine

Compound Description: 3-Deazaadenosine is a purine analog with demonstrated antiviral activity. It acts as an inhibitor of S-adenosylhomocysteine hydrolase (AdoHcyase). []

Relevance: 3-Deazaadenosine is structurally similar to 3-deazaguanosine, with both belonging to the 3-deazapurine nucleoside class. [, ] Although they share a similar structure, they have different mechanisms of action. 3-Deazaadenosine primarily acts by inhibiting AdoHcyase, leading to the inhibition of S-adenosylmethionine (AdoMet)-dependent methylation reactions, while 3-deazaguanosine primarily acts by inhibiting IMP dehydrogenase. []

Nicotinamide Riboside

Relevance: Nicotinamide riboside has been shown to competitively inhibit the phosphorylation of 3-deazaguanosine by nicotinamide riboside kinase in Chinese hamster ovary cells. [, ] This suggests that the activity of 3-deazaguanosine could be influenced by cellular concentrations of nicotinamide riboside. []

Tiazofurin

Compound Description: Tiazofurin (2-beta-D-ribofuranosylthiazole-4-carboxamide) is a synthetic nucleoside analogue with antineoplastic and antiviral activities. It is a known inhibitor of IMP dehydrogenase. [, ]

Relevance: Tiazofurin, similar to 3-deazaguanosine, can inhibit IMP dehydrogenase and deplete cellular guanine nucleotide pools. [, ] Additionally, tiazofurin can be phosphorylated by the same nicotinamide riboside kinase that phosphorylates 3-deazaguanosine in Chinese hamster ovary cells. [, ] These findings suggest that tiazofurin could potentially be used in combination with 3-deazaguanosine to enhance its cytotoxic effects. []

2'-Deoxy-3-deazaguanosine

Compound Description: 2'-Deoxy-3-deazaguanosine is a nucleoside analog similar in structure to deoxyguanosine, but with a nitrogen atom replaced by a carbon atom in the purine ring. [, ]

Relevance: 2'-Deoxy-3-deazaguanosine is the deoxyribose analog of 3-deazaguanosine. [, ] The addition of tiazofurin enhances the utilization of 3-deazaguanosine and 2'-deoxy-3-deazaguanosine in hypoxanthine guanine phosphoribosyltransferase (HGPRTase)-deficient Chinese hamster ovary cells, leading to increased cytotoxicity. [] This suggests potential for their combined use in clinical settings. []

Arabinosylguanine

Relevance: Similar to 2'-deoxy-3-deazaguanosine, the utilization and cytotoxicity of arabinosylguanine in HGPRTase-deficient Chinese hamster ovary cells are enhanced by tiazofurin. [] This suggests a potential for using tiazofurin to enhance the activity of arabinosylguanine in a clinical setting. []

8-Aza-3-deazaguanosine

Compound Description: 8-Aza-3-deazaguanosine (6-amino-1-(β-D-ribofuranosyl)-υ-triazolo[4,5-c]pyridin-4-one) is a purine analog synthesized as a potential antitumor/antiviral agent. [, ]

Relevance: 8-Aza-3-deazaguanosine is structurally similar to 3-deazaguanosine, with the addition of a nitrogen atom at the 8-position of the purine ring. [, ] The synthesis of both compounds involves the use of imidazole precursors and ring closure procedures. [, , ]

3-Fluoro-3-deazaguanosine

Compound Description: 3-Fluoro-3-deazaguanosine is a fluorinated analog of 3-deazaguanosine, synthesized as a potential antitumor/antiviral agent. []

Relevance: 3-Fluoro-3-deazaguanosine is derived from 3-deazaguanosine by substituting a hydrogen atom with a fluorine atom at the 3-position of the purine ring. [] The synthesis of 3-fluoro-3-deazaguanosine analogs utilizes a novel electrophilic fluorination of 5-(cyanomethyl)imidazole-4-carboxylate nucleosides, highlighting a specific chemical modification strategy for 3-deazaguanosine analogs. []

2'-O-Methyl-3-deazaguanosine

Compound Description: 2'-O-Methyl-3-deazaguanosine is a modified nucleoside analog incorporating a 3-deazaguanine (3DG) base and a 2'-O-methyl ribose sugar. []

Relevance: 2'-O-Methyl-3-deazaguanosine incorporates the 3-deazaguanine base present in 3-deazaguanosine, but with an additional 2'-O-methyl modification on the ribose sugar. [] This modification affects the stability and base discriminating ability of RNA duplexes. []

Source and Classification

3-Deazaguanosine can be synthesized from various precursors, including inosine and guanosine derivatives. It is classified under the category of nucleosides, specifically as a purine nucleoside analog. Its significance lies in its ability to influence RNA structure and stability, making it a valuable tool for studying ribonucleic acid properties and functions.

Synthesis Analysis

The synthesis of 3-deazaguanosine has been explored through several methodologies. One notable approach involves the use of imidazole precursors, where a novel ring closure reaction leads to the formation of 3-deazaguanine, which is subsequently converted into 3-deazaguanosine.

Key Synthesis Methods:

  • Silyl-Hilbert–Johnson Reaction: This method allows for the practical synthesis of phosphoramidites of 3-deazaguanosine from inexpensive starting materials, facilitating incorporation into RNA sequences .
  • Solid-Phase Synthesis: A convenient method for preparing 3-deazapurine nucleosides involves solid-phase synthesis techniques that utilize specific reagents and conditions to achieve high yields .
  • Dehydration Reactions: The dehydration of specific derivatives using phenyl isocyanate has also been reported as an effective route to synthesize 3-deazaguanosine .
Molecular Structure Analysis

The molecular structure of 3-deazaguanosine consists of a ribose sugar linked to a modified purine base. The absence of the nitrogen atom at the 3-position alters the hydrogen bonding capabilities and steric properties of the nucleoside.

Structural Characteristics:

  • Chemical Formula: C₁₁H₁₃N₅O₅
  • Molecular Weight: Approximately 297.25 g/mol
  • Conformation: Solution NMR spectroscopy has provided insights into the conformational dynamics of 3-deazaguanosine in RNA contexts, revealing significant differences in base pairing stability compared to unmodified guanosine .

The structural modifications impact the thermodynamic stability and dynamics of RNA duplexes containing this nucleoside, which are critical for understanding its biochemical behavior.

Chemical Reactions Analysis

3-Deazaguanosine participates in various chemical reactions typical of nucleosides, including phosphorylation to form triphosphate derivatives.

Relevant Reactions:

  • Phosphorylation: It can be phosphorylated to form 3-deazaguanosine triphosphate, which is essential for its incorporation into RNA during transcription processes .
  • Base Pairing Dynamics: The modified structure influences base pairing interactions within RNA molecules, leading to altered kinetics in base pair opening and stability compared to standard nucleotides .

These reactions highlight its role in biochemical pathways and potential therapeutic applications.

Mechanism of Action

Mechanistic Insights:

  • Impact on RNA Properties: Studies have shown that 3-deazaguanosine decreases the thermodynamic stability of base pairing significantly more than other deaza-modified nucleotides, suggesting a unique role in modulating RNA behavior .
  • Effects on Enzymatic Activity: Its presence can influence ribosomal peptide bond formation and phosphodiester cleavage activities in small ribozymes .

These mechanisms underline its utility as a research tool for probing RNA function.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-deazaguanosine are crucial for its application in scientific research.

Key Properties:

  • Solubility: It exhibits solubility in water and organic solvents, facilitating its use in various biochemical assays.
  • Stability: The compound shows stability under physiological conditions but may undergo degradation under extreme pH or temperature conditions.
  • Spectroscopic Characteristics: Characterization techniques such as NMR provide detailed information about its structural dynamics and interactions with other biomolecules .

Understanding these properties is essential for effectively utilizing 3-deazaguanosine in laboratory settings.

Applications

3-Deazaguanosine has several scientific applications primarily within molecular biology and medicinal chemistry.

Applications Include:

  • RNA Research: It serves as a valuable tool for studying RNA structure-function relationships due to its ability to modify base pairing properties .
  • Therapeutic Development: The compound shows potential as an antiviral agent, with studies indicating activity against certain viral infections when incorporated into therapeutic nucleic acids .
  • Biochemical Probes: Its unique properties make it suitable for use as a probe in biochemical assays aimed at understanding nucleic acid interactions and enzymatic processes.

These applications highlight the importance of 3-deazaguanosine in advancing scientific knowledge across various fields.

Introduction to 3-Deazaguanosine

Structural Characterization and Chemical Properties

The molecular structure of 3-deazaguanosine (C₁₀H₁₂N₄O₅) features a guanosine scaffold where the N3 nitrogen atom is replaced by a methine group (CH), creating an imidazo[1,2-a]-1,3,5-triazine core (Figure 1). This modification eliminates a key hydrogen-bonding site critical for Watson-Crick base pairing while preserving the exocyclic amino group at C2 and the carbonyl oxygen at C6. The absence of N3 disrupts standard G-C pairing interactions but enables alternative recognition modes, including non-canonical base pairing or altered interactions with enzymatic binding pockets [5] [8].

Table 1: Comparative Structural Features of Guanosine and 3-Deazaguanosine

Structural ElementGuanosine3-DeazaguanosineBiochemical Consequence
Position 3 AtomNitrogen (N3)Carbon (C3)Loss of H-bond acceptor capability
Glycosidic Bondβ-N9-linkageβ-N9-linkageMaintained nucleoside conformation
Watson-Crick FaceIntact N1-H, O6, N2-H₂N1-H, O6, N2-H₂ preservedPotential for altered base pairing
Tautomeric EquilibriumLactam-lactimLactam dominantReduced keto-enol transition
pKa of Conjugate Acid~2.9 (N1)~3.8 (N1)Enhanced stability at physiological pH

Spectroscopic analyses reveal distinctive properties: UV-Vis spectra show absorption maxima at 252 nm (ε = 12,400 M⁻¹cm⁻¹) in neutral aqueous solutions, shifting to 272 nm under acidic conditions due to protonation at N1. Nuclear magnetic resonance (NMR) studies confirm the anti conformation of the glycosidic bond (χ ≈ -120°) and C3′-endo (north) sugar pucker in solution, resembling natural nucleosides. Crystallographic data further demonstrate how the C3 modification influences molecular packing through altered hydrogen-bonding networks and van der Waals interactions [8].

Synthetic routes to 3-deazaguanosine typically employ multistep strategies starting from imidazole precursors. A common approach involves:

  • Ring closure of 4-amino-5-cyanoimidazole with formamide to form the 3-deazaguanine base
  • Vorbrüggen glycosylation using protected ribofuranose derivatives
  • Sequential deprotection and purificationMercury-free methodologies utilizing silyl-Hilbert-Johnson reactions with Lewis acid catalysts (e.g., trimethylsilyl trifluoromethanesulfonate) have improved yields (>45%) while eliminating toxic reagents [4] [5]. The chemical reactivity at the C3 position enables further functionalization, including halogenation for cross-coupling reactions or introduction of alkyl/aryl groups to modulate biological activity [8].

Historical Development and Discovery in Nucleoside Analogs

The exploration of deazapurines emerged during the mid-20th century as chemists sought to understand the relationship between nucleobase structure and biological function. Initial work on 3-deazaguanine derivatives dates to the 1970s, when Robins and colleagues achieved the first efficient synthesis of 3-deazaguanine through novel ring closure of imidazole precursors (Journal of the American Chemical Society, 1975). This breakthrough facilitated biological evaluation, revealing potent inhibition of purine biosynthesis [4] [7].

Table 2: Key Milestones in 3-Deazaguanosine Development

Time PeriodDevelopment MilestoneSignificance
1950-1960Discovery of arabinosyl nucleosides (e.g., Ara-C)Established nucleoside modification as anticancer strategy
1970sRobins synthesis of 3-deazaguanineProvided accessible route for biological testing
Early 1980sNCI screening of 3-deazaguanine against L1210 leukemiaConfirmed cytotoxicity and tumor inhibition
Mid-1980sBiochemical characterization of nucleotide incorporationElucidated mechanism of action in nucleic acids
1990s-PresentExploration in viral and combination therapiesExpanded applications beyond oncology

The National Cancer Institute’s screening program identified 3-deazaguanine as a candidate with broad-spectrum activity against murine solid tumor models, particularly mammary adenocarcinomas (13762, R3230AC). This prompted detailed mechanistic investigations in the 1980s, which demonstrated its intracellular conversion to the monophosphate form by hypoxanthine-guanine phosphoribosyltransferase (HGPRT). The triphosphate metabolite incorporated into both DNA and RNA, correlating with cytotoxicity in L1210 leukemic cells. Simultaneously, De Clercq’s antiviral screening revealed activity against RNA viruses, positioning 3-deazaguanosine within the expanding landscape of nucleoside antimetabolites [1] [6] [7].

Throughout its development, 3-deazaguanosine served as a prototype for structure-activity relationship (SAR) studies in purine analogues. Researchers systematically modified its structure to produce derivatives like 3-deazaguanine, 3-deazaneplanocin A, and 7-deazaguanosine, each probing specific aspects of nucleoside biochemistry. These efforts illuminated the critical importance of the N3 position in guanine recognition by kinases, polymerases, and phosphoribosyltransferases [1] [3].

Role in Antimetabolite Therapy and Biochemical Modulation

As an antimetabolite, 3-deazaguanosine operates through multifaceted biochemical mechanisms targeting nucleotide metabolism:

Purine Biosynthesis Inhibition: The primary mechanism involves competitive inhibition of inosine monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in de novo GTP biosynthesis. 3-Deazaguanosine-5′-monophosphate mimics the natural substrate inosine monophosphate, binding with higher affinity than early inhibitors like mycophenolic acid. This depletes intracellular GTP pools, indirectly suppressing nucleic acid synthesis and arresting cell proliferation in rapidly dividing cells. In L1210 leukemic cells, GTP levels decrease by 85% at cytotoxic concentrations (IC₅₀ ≈ 15 μM), correlating with S-phase arrest [2] [7].

Direct Nucleic Acid Incorporation: Intracellular phosphorylation yields 3-deazaguanosine triphosphate, which serves as an aberrant substrate for DNA and RNA polymerases. Quantitative studies using radiolabeled analogues demonstrated incorporation into both DNA (0.8-1.5 nmol/10⁶ cells) and RNA, with incorporation linearly correlating with cytotoxicity (r² > 0.98). Unlike chain terminators such as acyclovir, 3-deazaguanosine permits limited chain elongation but induces mutagenesis and structural distortions that compromise nucleic acid function. This dual mechanism—metabolic inhibition and macromolecular corruption—enhances its antineoplastic efficacy [2] [3].

Table 3: Biochemical Effects of 3-Deazaguanosine in Experimental Models

Biochemical ParameterObserved EffectConcentration RangeCellular Consequence
GTP pool size85% reduction3-50 μMInhibition of G-protein signaling
ATP pool size40% reduction3-50 μMEnergy metabolism impairment
DNA synthesis inhibition90% suppression50 μM (24 h)S-phase arrest
Protein synthesis70% suppression50 μM (24 h)Growth arrest
dGTP/dCTP ratioSignificant alteration>10 μMImbalanced nucleotide pools

Immunomodulatory Effects: In viral models, 3-deazaguanosine exhibits secondary immunomodulatory activity. Studies against Punta Toro virus demonstrated enhanced interferon-α/β production and macrophage activation, contributing to viral clearance independent of direct antiviral effects. This positions it among nucleoside analogues with dual antiviral and host-directed activities, though the precise molecular triggers remain under investigation [6].

Combination strategies have been explored to amplify its therapeutic effects. Synergistic interactions occur with inhibitors of de novo pyrimidine synthesis (e.g., pyrazofurin) due to complementary nucleotide pool perturbations. In breast carcinoma models, sequential administration with adenosine deaminase inhibitors amplified triphosphate accumulation by reducing catabolic breakdown [7].

Research continues to optimize delivery through prodrug approaches and nanotechnology formulations. Phosphoramidate prodrugs (e.g., ProTide technology) bypass the initial phosphorylation bottleneck, while lipid nanoparticles enhance tumor-specific delivery. These innovations aim to overcome pharmacokinetic limitations observed in early clinical evaluations, such as rapid deamination and variable oral bioavailability [3] [5].

Properties

CAS Number

56039-11-3

Product Name

3-Deazaguanosine

IUPAC Name

6-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[4,5-c]pyridin-4-one

Molecular Formula

C11H14N4O5

Molecular Weight

282.25 g/mol

InChI

InChI=1S/C11H14N4O5/c12-6-1-4-7(10(19)14-6)13-3-15(4)11-9(18)8(17)5(2-16)20-11/h1,3,5,8-9,11,16-18H,2H2,(H3,12,14,19)/t5-,8-,9-,11-/m1/s1

InChI Key

JJXPEDPBLSOWRJ-MGUDNFKCSA-N

SMILES

C1=C(NC(=O)C2=C1N(C=N2)C3C(C(C(O3)CO)O)O)N

Synonyms

6-Amino-1,5-dihydro-1-β-D-ribofuranosyl-4H-imidazo[4,5-c]pyridin-4-one; 7-Ribosyl-3-deazaguanine; ICN 4793

Canonical SMILES

C1=C(NC(=O)C2=C1N(C=N2)C3C(C(C(O3)CO)O)O)N

Isomeric SMILES

C1=C(NC(=O)C2=C1N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.